Raf-IN-1
Overview
Description
Raf-IN-1 is a small molecule inhibitor that targets the Raf kinase family, which includes A-Raf, B-Raf, and C-Raf. These kinases play a crucial role in the Ras-Raf-MEK-ERK signaling pathway, which is involved in cell proliferation, survival, differentiation, and development. This compound has shown potential in inhibiting the activity of these kinases, making it a promising candidate for cancer therapy, particularly in cancers with mutations in the Ras or Raf genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Raf-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and reagents to facilitate the reactions. Detailed synthetic routes and conditions are often proprietary and may be found in specialized chemical literature or patents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Industrial production may also involve the use of automated equipment and continuous flow reactors to increase efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Raf-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, potentially enhancing its efficacy and selectivity as a kinase inhibitor .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions, such as temperature, pressure, and solvent choice, can vary depending on the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives, potentially altering the compound’s biological activity and selectivity .
Scientific Research Applications
Raf-IN-1 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Research: this compound has shown promise as a therapeutic agent for cancers with mutations in the Ras or Raf genes.
Signal Transduction Studies: this compound is used as a tool compound to study the Ras-Raf-MEK-ERK signaling pathway and its role in various cellular processes.
Drug Development: this compound serves as a lead compound for the development of new kinase inhibitors with improved efficacy and selectivity.
Mechanism of Action
Raf-IN-1 exerts its effects by binding to the kinase domain of Raf kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as MEK and ERK, ultimately disrupting the Ras-Raf-MEK-ERK signaling pathway. The molecular targets of this compound include A-Raf, B-Raf, and C-Raf, with B-Raf being the most frequently mutated isoform in cancers .
Comparison with Similar Compounds
Raf-IN-1 can be compared to other Raf kinase inhibitors, such as vemurafenib, dabrafenib, and encorafenib. These compounds also target the Raf kinases but may differ in their selectivity, potency, and clinical applications. For example:
Vemurafenib: Selectively inhibits B-Raf V600E mutant kinase and is used in the treatment of melanoma.
Dabrafenib: Inhibits B-Raf V600E and V600K mutant kinases and is used in the treatment of melanoma and non-small cell lung cancer.
Encorafenib: Inhibits B-Raf V600E mutant kinase and is used in combination with other drugs for the treatment of melanoma.
This compound is unique in its ability to inhibit multiple Raf isoforms, making it a versatile tool for studying the Ras-Raf-MEK-ERK signaling pathway and its role in various diseases .
Properties
IUPAC Name |
N-[4-methyl-3-(4-oxospiro[3H-1,3-benzoxazine-2,4'-oxane]-7-yl)phenyl]-2-(trifluoromethyl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O4/c1-15-2-4-18(31-23(33)17-6-9-30-22(13-17)26(27,28)29)14-20(15)16-3-5-19-21(12-16)36-25(32-24(19)34)7-10-35-11-8-25/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMRBBKXSFUJFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC4=C(C=C3)C(=O)NC5(O4)CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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